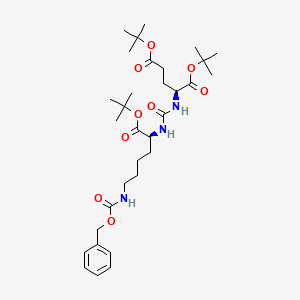
4-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone” is a benzophenone derivative. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl rings . The presence of a piperazine ring and a thiomethyl group suggests that this compound may have unique properties compared to simple benzophenones.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzophenone core, with a piperazine ring attached at the 4-position and a thiomethyl group attached at the 4’-position . The piperazine ring is a six-membered ring containing two nitrogen atoms, and the thiomethyl group consists of a sulfur atom bonded to a methyl group.Chemical Reactions Analysis
Benzophenones are known to undergo a variety of chemical reactions, including reductions, oxidations, and various types of substitutions . The presence of the piperazine and thiomethyl groups may influence the reactivity of the compound and enable additional types of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could increase its solubility in water compared to simple benzophenones .Wissenschaftliche Forschungsanwendungen
Analytical Method Development in Environmental and Biological Samples
Environmental Phenols Analysis : A study by Ye, X., et al. (2008) developed a sensitive method for measuring environmental phenols, including benzophenone derivatives, in human milk using high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) (Ye et al., 2008).
Corrosion Inhibitor Analysis : Hengliang Wang, et al. (2006) conducted a theoretical study using density functional theory (DFT) on bipyrazolic-type organic compounds, including benzophenone derivatives, to understand their activity as corrosion inhibitors (Wang, H. et al., 2006).
Steroid Analysis in Biological Samples : Nishio, T., et al. (2007) developed derivatization reagents, including benzophenone derivatives, for the determination of steroids in biological samples using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) (Nishio et al., 2007).
Synthesis and Testing of Novel Compounds
Antibacterial Agents Synthesis : Khalil, A., et al. (2010) synthesized N-substituted imide derivatives, including benzophenone derivatives, and tested them for antimicrobial activity (Khalil et al., 2010).
Synthesis of Schiff Base Ligands : Vinusha, H. M., et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands, including benzophenone derivatives, and evaluated their antibacterial and antifungal activities (Vinusha et al., 2015).
Electronic and Magnetic Properties
- Copper Complexes Study : Amudha, P., et al. (1999) synthesized symmetrical and unsymmetrical dinuclear copper(II) complexes derived from benzophenone derivatives and studied their spectral, electrochemical, and magnetic properties (Amudha et al., 1999).
Other Relevant Research
Enantioselective Electroreduction : Schwientek, M., et al. (1999) studied the enantioselective electroreduction of 4-methylbenzophenone, demonstrating the utility of benzophenone derivatives in asymmetric inductors for electrochemical reactions (Schwientek et al., 1999).
Zinc(II) Detection : Dey, S., et al. (2016) synthesized a compound using benzophenone derivatives for selective fluorescence sensing of Zn2+ ions, indicating potential application in bioimaging (Dey et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-21-11-13-22(14-12-21)15-16-3-5-17(6-4-16)20(23)18-7-9-19(24-2)10-8-18/h3-10H,11-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGZNKWEOFXMNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642967 |
Source


|
| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone | |
CAS RN |
898783-56-7 |
Source


|
| Record name | Methanone, [4-[(4-methyl-1-piperazinyl)methyl]phenyl][4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((4-Methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B1359431.png)


![2(R)-(2,5-Difluorophenyl)-5(R)-(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-yl)tetrahydropyran-3(S)-amine dihydrochloride](/img/structure/B1359437.png)
![6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1359440.png)






![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1359451.png)